molecular formula C3F6 B1595044 Perfluorocyclopropane CAS No. 931-91-9

Perfluorocyclopropane

Cat. No. B1595044
CAS RN: 931-91-9
M. Wt: 150.02 g/mol
InChI Key: GQUXQQYWQKRCPL-UHFFFAOYSA-N
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Description

Perfluorocyclopropane (PFC) is a cyclic fluorocarbon compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. PFCs are considered to be one of the most stable and inert compounds known to man, making them ideal for use in a wide range of applications .

Synthesis Analysis

The synthesis of perfluorocyclopropane involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic routes may vary, the goal is to introduce three fluorine atoms onto a cyclopropane ring. Researchers have explored various methods to achieve this, including reactions with halogens or other fluorinated compounds .

Molecular Structure Analysis

Perfluorocyclopropane consists of a three-membered cyclopropane ring, where each carbon atom is bonded to three fluorine atoms. The molecule is highly symmetrical and exhibits strong fluorine-carbon bonds, contributing to its stability and inertness .

Chemical Reactions Analysis

Perfluorocyclopropane can participate in various chemical reactions, including ring-opening transformations. These reactions are significant in organic synthesis and medicinal chemistry, enabling the rapid synthesis of various fluorinated organic molecules .

Scientific Research Applications

  • Photoionization and Thermochemistry : Perfluorocyclopropane undergoes photoionization, leading to the formation of ions by the loss of a CF2 neutral fragment. This process aids in understanding the molecule's thermochemistry, such as the heat of formation, which is crucial for various chemical applications (Berman, Bomse, & Beauchamp, 1981).

  • Environmental Impact of Perfluorocarbons (PFCs) : As a member of the PFC family, perfluorocyclopropane is used in semiconductor manufacturing processes as etching/cleaning gas. However, PFCs are significant greenhouse gases, and their emissions are a growing environmental concern. Understanding their environmental impact and exploring recovery/recycle technologies is vital for sustainable industrial practices (Tsai, Chen, & Hsien, 2002).

  • Ophthalmology Applications : In ophthalmology, perfluoropropane, a derivative of perfluorocyclopropane, is used in the management of retinal detachments complicated by proliferative vitreoretinopathy. It acts as an adjunct to vitreous surgery, improving retinal reattachment rates (Chang et al., 1984).

  • Electron Scattering and Energy-Loss Processes : Knowledge of electron interactions with perfluorocyclopropane is crucial for its applications in plasma processing. Critical evaluation of electron scattering and electron energy-loss processes for the molecule aids in modeling its behavior in various practical uses (Christophorou & olthoff, 1998).

  • Synthesis of Functional Fluoro Compounds : Perfluorocyclopropane participates in the synthesis of various functional fluoro compounds. For example, it reacts with I-Cl and ClSO(3)H under mild conditions to produce different perfluorocarboxylic acid derivatives. These derivatives are crucial building blocks for selectively fluorinated compounds (Hung, Long, & Yang, 2004).

  • Ring-Opening Transformations in Organic Chemistry : Perfluorocyclopropane undergoes ring-opening reactions, which are significant in medicinal chemistry and organic synthesis. These transformations enable the rapid synthesis of various fluorinated organic molecules (Song, Xu, Wang, & Wang, 2017).

Future Directions

Ongoing research aims to explore novel derivatives of perfluorocyclopropane, potentially overcoming any undesirable side effects associated with existing compounds. Additionally, understanding the environmental impact and developing sustainable industrial practices are essential for the future use of PFCs .

properties

IUPAC Name

1,1,2,2,3,3-hexafluorocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6/c4-1(5)2(6,7)3(1,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUXQQYWQKRCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239276
Record name Perfluorocyclopropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluorocyclopropane

CAS RN

931-91-9
Record name Hexafluorocyclopropane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorocyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-hexafluorocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAFLUOROCYCLOPROPANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorocyclopropane
Reactant of Route 2
Perfluorocyclopropane
Reactant of Route 3
Reactant of Route 3
Perfluorocyclopropane

Citations

For This Compound
334
Citations
WR Dolbier, MA Battiste - Chemical reviews, 2003 - ACS Publications
… experimental heat of formation data are not available, the strain energies of more highly fluorinated cyclopropanes have been estimated computationally, with perfluorocyclopropane …
Number of citations: 328 pubs.acs.org
AM ElSohly, ML Renault… - The Journal of Physical …, 2006 - ACS Publications
To resolve discrepancies concerning the magnitude of the electron affinities of perfluorocyclopropane and perfluorocyclobutane, quantum chemical calculations have been carried …
Number of citations: 3 pubs.acs.org
DS Bomse, DW Berman… - Journal of the American …, 1981 - ACS Publications
… precursors: perfluoropropylene and perfluorocyclopropane. … the molecular ion of perfluorocyclopropane is identical with … indicate that the entire perfluorocyclopropane molecular …
Number of citations: 55 pubs.acs.org
NC Craig, GF Fleming, J Pranata - The Journal of Physical …, 1985 - ACS Publications
… The possibility that the 551-cm'1 infrared band was due to impurity perfluorocyclopropane also … The corresponding Raman band cannot be due to perfluorocyclopropane, which has no …
Number of citations: 25 pubs.acs.org
J Heicklen, F Wachi, V Knight - The Journal of Physical Chemistry, 1965 - ACS Publications
In-plane motions C= C atretch Ag A, CF stretch Ag A, CC stretch Ag Ai CF3 symmetric stretch Ag Ai CF8 asymmetric stretch Ag Ai CF bend Ag A, CC bend Ag A, CF3 symmetric bend A6 …
Number of citations: 9 pubs.acs.org
ZY Yang - The Journal of Organic Chemistry, 2003 - ACS Publications
… The ring-opening reaction could be extended to multi(perfluorocyclopropane) derivatives, thus yielding various materials which could not be prepared by other means. For example, …
Number of citations: 25 pubs.acs.org
DW Berman, DS Bomse, JL Beauchamp - International Journal of Mass …, 1981 - Elsevier
… The heat of formation of neutral perfluorocyclopropane, … favorably with the heat of formation of perfluorocyclopropane … the threshold for formation of CF, from perfluorocyclopropane. …
Number of citations: 41 www.sciencedirect.com
GW MAUER III - 1983 - search.proquest.com
Part I Chlorofluorocarbene addition to 1, 2-dichlorodifluoroethene (10) followed by Li (Hg) dechlorination gave 3-chlorotrifluorocyclopropene (14). Substitution of chloride in 14 by …
Number of citations: 2 search.proquest.com
RN Beauchamp, CW Gillies, JZ Gillies - Journal of Molecular Spectroscopy, 1990 - Elsevier
Microwave and RFMDR spectra of cis- CHFCHFC F 2 , cis- 13 CHFCHFC F 2 , cis- CDFCDFC F 2 , and cis- 13 CDFCDFC F 2 have been measured between 26.5 and 40.0 GHz using …
Number of citations: 6 www.sciencedirect.com
JW Agopovich, CW Gillies - Journal of the American Chemical …, 1983 - ACS Publications
… Gozzo and Camaggi suggested that perfluorocyclopropane is formed by the addition of difluorocarbene to perfluoroethylene.13 The carbenearises from deoxygenation of F2CG2. …
Number of citations: 27 pubs.acs.org

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